molecular formula C7H15NO2S B3149983 1-Butylcyclopropane-1-sulfonamide CAS No. 681808-60-6

1-Butylcyclopropane-1-sulfonamide

Cat. No.: B3149983
CAS No.: 681808-60-6
M. Wt: 177.27 g/mol
InChI Key: FMNFLXZVZGRBPL-UHFFFAOYSA-N
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Description

1-Butylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropane ring with a butyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclopropane-1-sulfonamide can be synthesized through the reaction of cyclopropane derivatives with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . Another approach includes the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing the need for additional pre-functionalization and de-functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Replacement of the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Employs reducing agents like lithium aluminum hydride.

    Substitution: Involves nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Scientific Research Applications

1-Butylcyclopropane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 1-Butylcyclopropane-1-sulfonamide stands out due to its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specialized applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-butylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-3-4-7(5-6-7)11(8,9)10/h2-6H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNFLXZVZGRBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step 30b) A mixture of 1-butyl-cyclopropylsulfonylamine tert-butylcarbamate (1.2 g, 4.3 mmol) and TFA (2 mL, 26 mmol) was stirred at rt overnite. The solvent was removed in vacuo and the residue was chromatographed over SiO2 eluting with EtOAC/Hexanes (0% to 50%) to afford 1-butyl-cyclopropanesulfonic acid amide, as a white solid (0.69 g, 90%): 1H NMR (methanol-d4) □ ppm 0.83 (m, 2H), 0.92 (t, J=7.32 Hz, 2H), 1.24 (m, 2H), 1.34 (m, 2H), 1.47 (m, 2H), 1.87 (m, 2H); 1CNMR (methanol-d4) □ ppm 12.09, 14.25, 23.93, 29.82, 32.38, 41.92.
Name
1-butyl-cyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butylcyclopropane-1-sulfonamide
Reactant of Route 2
1-Butylcyclopropane-1-sulfonamide
Reactant of Route 3
1-Butylcyclopropane-1-sulfonamide
Reactant of Route 4
1-Butylcyclopropane-1-sulfonamide
Reactant of Route 5
1-Butylcyclopropane-1-sulfonamide
Reactant of Route 6
1-Butylcyclopropane-1-sulfonamide

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